4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one
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Overview
Description
4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, dimethylphenoxy, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine. This reaction is typically carried out under mild conditions, often using a Lewis acid catalyst.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the azetidinone core with 3,5-dimethoxybenzoyl chloride and 2,5-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with 4-(chloromethyl)morpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azetidinone ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitric acid, sulfuric acid, halogens, and other electrophilic reagents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets can provide insights into new therapeutic approaches.
Medicine: Investigated for its potential as a pharmaceutical agent. Its diverse functional groups allow for the modulation of its pharmacokinetic and pharmacodynamic properties.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one: shares similarities with other azetidinones, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of methoxy, dimethylphenoxy, and morpholinyl groups allows for diverse interactions with chemical reagents and biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-(4-morpholin-4-ylbutyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19-7-8-20(2)24(15-19)34-26-25(21-16-22(31-3)18-23(17-21)32-4)29(27(26)30)10-6-5-9-28-11-13-33-14-12-28/h7-8,15-18,25-26H,5-6,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAZOKCTJUPATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2C(N(C2=O)CCCCN3CCOCC3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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